molecular formula C20H19N3O3 B2703549 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 1021071-60-2

6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

Cat. No.: B2703549
CAS No.: 1021071-60-2
M. Wt: 349.39
InChI Key: UGSWREKEVBDTBS-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with furan and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone.

    Attachment of the Indoline Group: The indoline moiety can be attached through a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinone core can be reduced to dihydropyridazinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors due to its potential bioactivity.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might be evaluated for anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)-2-(4-(pyrrolidin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one: Similar structure but with a pyrrolidine ring instead of indoline.

    6-(furan-2-yl)-2-(4-(piperidin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one: Contains a piperidine ring instead of indoline.

Uniqueness

The uniqueness of 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both furan and indoline moieties in the same molecule allows for a diverse range of chemical transformations and interactions, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(22-13-11-15-5-1-2-6-17(15)22)8-3-12-23-20(25)10-9-16(21-23)18-7-4-14-26-18/h1-2,4-7,9-10,14H,3,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSWREKEVBDTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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